
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide
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Overview
Description
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C18H18IN3OS It is characterized by the presence of an iodine atom, a phenylpiperazine moiety, and a benzamide group
Preparation Methods
The synthesis of 4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The iodine atom and the benzamide group may also contribute to the compound’s overall biological effects by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide can be compared with other similar compounds, such as:
4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide: This compound has a diethylamino group instead of an iodine atom, which may result in different chemical and biological properties.
3-iodo-4-methoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide: The presence of a methoxy group and a methylpiperazine moiety distinguishes this compound from this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an iodine atom, a piperazine moiety, and a benzamide structure. The molecular formula is C15H17I N2OS, and it has a molecular weight of approximately 392.27 g/mol. The presence of the iodine atom enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against certain types of cancer cells. Studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The structure-activity relationship (SAR) indicates that modifications to the piperazine and thiourea moieties can enhance or diminish its anticancer efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways.
- Receptor Binding : It has been shown to bind to certain receptors involved in immune responses, influencing T-cell activation and cytokine production.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally or subcutaneously. Its bioavailability is influenced by its lipophilicity due to the iodine substitution. Metabolism studies indicate hepatic clearance with potential for significant first-pass metabolism.
Case Studies
Study | Findings | |
---|---|---|
In Vitro Study on Bacterial Strains | Showed significant inhibition of growth in E. coli and S. aureus | Supports potential use as an antimicrobial agent |
Anticancer Efficacy on MCF-7 Cells | Induced apoptosis with IC50 values around 15 µM | Promising candidate for breast cancer therapy |
Receptor Binding Assay | Demonstrated binding affinity to CD3 receptor on T cells | Suggests role in modulating immune responses |
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Antimicrobial Activity : Exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Shows selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Inflammatory Response Modulation : Alters cytokine profiles in immune cells, suggesting potential applications in autoimmune diseases.
Properties
IUPAC Name |
4-iodo-N-(4-phenylpiperazine-1-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3OS/c19-15-8-6-14(7-9-15)17(23)20-18(24)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWOYUIWARPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.